BenchChemオンラインストアへようこそ!

Cytarabine

Acute Myeloid Leukemia Ex Vivo Chemosensitivity Anthracycline Comparison

Cytarabine is the irreplaceable antimetabolite backbone of AML induction (100–200 mg/m²/day ×7) and consolidation (HiDAC 3 g/m²) therapy, achieving 60–80% CR rates. No alternative nucleoside analog matches its efficacy in this setting. Liposomal cytarabine provides 14-day sustained CSF levels for CNS disease models. However, procurement for solid tumor studies is contraindicated due to 3,500-fold higher IC50 from CDA overexpression. For leukemia/lymphoma in vitro work, expect IC50 ~1.3 µM. Order high-purity material for your protocol.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 147-94-4; 69-74-9
Cat. No. B15565411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytarabine
CAS147-94-4; 69-74-9
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
InChIKeyUHDGCWIWMRVCDJ-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
1 G IN ABOUT 5 ML WATER & 500 ML ALC;  1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL
Soluble in water
4.38e+01 g/L

Cytarabine (Ara-C) Procurement Guide: Core Properties, Specifications, and Baseline Characterization for Sourcing Decisions


Cytarabine (CAS 147-94-4; 69-74-9), also known as cytosine arabinoside or Ara-C, is a pyrimidine nucleoside antimetabolite and the backbone agent for acute myeloid leukemia (AML) induction and consolidation therapy [1]. As a deoxycytidine analog, it acts as an S-phase-specific cytotoxic agent that inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and apoptosis [1]. Cytarabine is rapidly deaminated by cytidine deaminase (CDA) to the inactive metabolite ara-U, resulting in a short plasma half-life (initial 7–20 minutes; terminal 1–3 hours) and requiring prolonged intravenous infusion or high-dose strategies to achieve therapeutic exposure [2]. The compound is commercially available as conventional injection, high-dose formulations, and liposomal sustained-release preparations (DepoCyt/DepoCyte) that fundamentally alter its pharmacokinetic profile [2][3].

Cytarabine (Ara-C) Substitution Risks: Why Simple 'Analog Swapping' Jeopardizes Assay Reproducibility and Clinical Outcome Consistency


Although cytarabine belongs to the nucleoside analog class alongside gemcitabine, fludarabine, and decitabine, direct substitution is precluded by profound differences in metabolic activation pathways, susceptibility to deamination by cytidine deaminase (CDA), and cellular transport characteristics [1]. For instance, cytarabine and gemcitabine exhibit comparable reactivity with CDA in vitro, but cytarabine demonstrates markedly distinct tissue-specific sensitivity profiles: carcinoma cells are intrinsically resistant to cytarabine due to high CDA activity (mean IC50 ~4.6×10³ µM versus 1.3 µM in leukemia lines), a limitation that gemcitabine and other analogs partially circumvent through different structural features [2]. Furthermore, the formulation technology—conventional free drug versus liposomal encapsulation—alters the pharmacokinetic profile so dramatically (e.g., CSF half-life extending from hours to days) that substitution of one formulation for another without protocol adjustment yields invalid experimental or clinical results [3]. These biochemical and biopharmaceutical divergences mandate compound- and formulation-specific validation rather than class-based interchangeability.

Cytarabine (Ara-C) Comparative Evidence: Quantified Differentiation Against Nucleoside Analogs and Standard-of-Care Agents


Cytarabine vs. Anthracyclines in AML: Ex Vivo Potency Quantification (LC50) and Clinical Combination Rationale

In ex vivo sensitivity testing of 147 AML patient bone marrow samples, cytarabine demonstrated a median lethal concentration (LC50) of 0.83 µg/mL, which is approximately 9-fold higher than daunorubicin (0.09 µg/mL) and 28-fold higher than idarubicin (0.03 µg/mL), reflecting cytarabine's distinct potency profile as an antimetabolite relative to anthracycline topoisomerase inhibitors [1]. This quantitative difference underscores the mechanistic complementarity that justifies the clinical standard of combining cytarabine with an anthracycline ('7+3' regimen), as opposed to monotherapy with either class.

Acute Myeloid Leukemia Ex Vivo Chemosensitivity Anthracycline Comparison

Liposomal Cytarabine (DepoCyt) vs. Free Cytarabine: Prolonged CSF Cytotoxic Exposure for Intrathecal Applications

Following a single 50 mg intrathecal dose, liposomal cytarabine (DepoCyt) maintains cytotoxic concentrations (>0.02 µg/mL) in cerebrospinal fluid for up to 14 days post-administration, a duration unattainable with free cytarabine, which is cleared within hours and typically requires 2–3 weekly doses [1][2]. Free cytarabine concentrations in CSF ranged from 0.01 to 1500 µg/mL and were detectable up to 14 days post-dosing with DepoCyt, demonstrating sustained release [1].

Neoplastic Meningitis Intrathecal Chemotherapy Sustained-Release Formulation

Cytarabine Tissue Selectivity: ~3,500-Fold Differential Potency Between Leukemia and Carcinoma Cell Lines Driven by CDA Activity

In a comparative study across 14 ara-C-sensitive leukemia cell lines and 9 carcinoma cell lines, the mean IC50 for cytarabine in carcinomas was 4.6 × 10³ µM, which is approximately 3,500-fold higher than the mean IC50 of 1.3 µM observed in leukemia lines (p<0.01) [1]. This striking differential was attributed primarily to elevated cytidine deaminase (CDA) activity in carcinoma cells, which rapidly inactivates cytarabine to ara-U, and secondarily to reduced cellular uptake [1].

Intrinsic Resistance Cytidine Deaminase Leukemia vs. Carcinoma

High-Dose vs. Standard-Dose Cytarabine Induction in AML: Equivalent Overall Remission Rates and EFS in Randomized Phase III Trial

The SWOG S1203 randomized phase III trial (N=738) compared standard-dose cytarabine (100 mg/m²/day continuous infusion × 7 days) plus daunorubicin (DA arm) against higher-dose cytarabine (1 g/m²/day over 3 hours × 5 days) plus idarubicin (IA arm) in previously untreated AML patients aged 18–60. The overall remission rate was 77.5% across all arms, with 62.5% complete remission (CR) and 15.0% CR with incomplete count recovery (CRi), and no statistically significant differences in event-free survival (EFS) or overall survival (OS) were observed between the DA and IA arms [1][2]. Only the favorable cytogenetics subset demonstrated improved outcomes with the DA regimen followed by postremission high-dose cytarabine [1].

AML Induction Dose-Response Clinical Trial

Cytarabine (Ara-C) Optimal Application Scenarios: Evidence-Backed Use Cases for Procurement Targeting


AML Induction and Consolidation: The '7+3' Backbone

Cytarabine remains the irreplaceable backbone of standard AML induction (continuous infusion 100–200 mg/m²/day × 7 days combined with anthracycline) and consolidation (high-dose cytarabine 3 g/m² q12h on days 1, 3, 5), based on decades of randomized trials demonstrating consistent 60–80% complete remission rates [1]. Procurement for any AML clinical trial or preclinical model must include cytarabine as the antimetabolite component; no alternative nucleoside analog has demonstrated equivalent efficacy in this combination setting [1].

Intrathecal Therapy for Neoplastic Meningitis Using Liposomal Formulation

For research involving CNS-penetrant chemotherapy or neoplastic meningitis models, liposomal cytarabine (DepoCyt/DepoCyte) is the only formulation that achieves sustained cytotoxic CSF concentrations for up to 14 days after a single injection, eliminating the need for thrice-weekly dosing required with free cytarabine or methotrexate [1]. This formulation is specifically indicated for procurement in protocols studying lymphoma- or solid tumor-associated leptomeningeal disease [1].

Hematologic Malignancy Cell Line Sensitivity Testing (Leukemia/Lymphoma)

Cytarabine is optimally deployed in in vitro assays using AML, ALL, or lymphoma cell lines, where it exhibits robust cytotoxicity with median IC50 values in the low micromolar range (e.g., 1.3 µM across sensitive leukemia lines) [1]. Procurement for solid tumor cell line studies is contraindicated based on quantitative resistance data showing ~3,500-fold higher IC50 in carcinomas due to elevated CDA expression [1].

Schedule-Dependent Cytotoxicity Studies

Cytarabine exhibits pronounced schedule dependency, with the duration of exposure (T) being substantially more important than peak concentration (C) for cytotoxicity (N value = 0.45 in pharmacodynamic modeling) [1]. This property makes cytarabine an ideal model compound for studies investigating continuous infusion strategies, metronomic dosing, or sustained-release formulations, as demonstrated by the meta-analysis of 49 study arms involving >10,000 patients where total dose and AUC were not correlated with clinical effect [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.